L-Prolyl-L-methionyl-L-asparaginyl-L-proline
Description
Properties
CAS No. |
915224-06-5 |
|---|---|
Molecular Formula |
C19H31N5O6S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H31N5O6S/c1-31-9-6-12(22-16(26)11-4-2-7-21-11)17(27)23-13(10-15(20)25)18(28)24-8-3-5-14(24)19(29)30/h11-14,21H,2-10H2,1H3,(H2,20,25)(H,22,26)(H,23,27)(H,29,30)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
NJZUCKAFVLTVJJ-XUXIUFHCSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-methionyl-L-asparaginyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Automation of SPPS allows for efficient and high-throughput production of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-methionyl-L-asparaginyl-L-proline can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified amino acid residues with altered side chains.
Scientific Research Applications
Role in Protein Synthesis and Structure
Proline, a key component of this peptide, is crucial for protein synthesis and structural integrity. It influences the folding and stability of proteins due to its unique cyclic structure, which introduces kinks in polypeptide chains. This property is vital in the formation of collagen, a major structural protein in the body .
Hydroxylation Processes
The hydroxylation of proline residues plays a significant role in regulating protein stability and interactions. This post-translational modification can affect the degradation and synthesis rates of proteins, which is essential in various cellular processes . Research indicates that prolyl hydroxylation can stabilize proteins involved in critical pathways such as angiogenesis and cellular response to hypoxia .
Antitumor Activity
L-Prolyl-L-methionyl-L-asparaginyl-L-proline has shown promise in cancer research due to its potential effects on amino acid metabolism within tumor biology. Asparagine, one of its components, has been linked to promoting tumor progression and metastasis . Studies suggest that manipulating asparagine levels could provide therapeutic avenues for cancer treatment by inhibiting tumor growth and enhancing patient survival rates .
Cardiovascular Health
Proline's involvement in collagen synthesis makes it essential for cardiovascular health. This compound may contribute to maintaining heart muscle integrity and function, potentially offering benefits for conditions like heart failure . Its role in collagen production is vital for repairing connective tissues and preventing degenerative diseases.
Skin Health
Due to its structural role in collagen, this compound is being explored in cosmeceuticals aimed at enhancing skin elasticity and reducing signs of aging. The peptide's ability to support collagen synthesis could lead to formulations that improve skin hydration and resilience against environmental stressors .
Biocatalysis
This compound can be utilized as a biocatalyst in synthetic organic chemistry due to its ability to facilitate reactions involving amino acids and peptides. Its unique structure allows it to act as a chiral building block for the synthesis of pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of L-Prolyl-L-methionyl-L-asparaginyl-L-proline involves its interaction with specific molecular targets and pathways. The proline residues contribute to the peptide’s conformational stability, while methionine and asparagine residues may participate in binding interactions with target proteins. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares L-Prolyl-L-methionyl-L-asparaginyl-L-proline with peptides of varying lengths and residue compositions:
Key Observations:
- Length and Flexibility : The tetrapeptide is shorter than larger peptides (e.g., 12-mer in ), reducing conformational flexibility compared to longer chains.
- Sulfur Content : Unlike the dipeptide Pro-Met , the tetrapeptide retains Met but lacks cysteine (Cys), minimizing disulfide bond formation risks.
- Polarity : The presence of Asn introduces polarity, similar to Asn-containing peptides like CAS 492461-44-6 .
Stability Considerations
- Methionine Oxidation : Methionine’s sulfur atom is prone to oxidation, a concern shared with Pro-Met and CAS 207553-92-2 . Storage under inert atmospheres is recommended.
- Asparagine Deamidation: Asn can undergo deamidation to aspartic acid, especially at elevated pH or temperature, a stability issue also noted in CAS 492461-44-6 .
- Proline Rigidity : The two Pro residues may enhance structural stability, as seen in CAS 492461-44-6, where Pro-Pro sequences are common .
Physicochemical Properties
- pKa and Solubility : Proline’s secondary amine (pKa ~10.6) may elevate the tetrapeptide’s isoelectric point (pI) compared to peptides without Pro (e.g., CAS 9063-57-4 ). Polar residues like Asn could improve aqueous solubility.
- Density : While direct data is lacking, peptides like CAS 207553-92-2 have predicted densities of ~1.43 g/cm³ , suggesting similar values for the tetrapeptide.
Functional Implications
- Biological Activity : Longer peptides (e.g., CAS 207553-92-2 ) may exhibit receptor-binding or enzymatic activity, whereas shorter peptides like the tetrapeptide might serve as substrates or signaling fragments.
- Bioavailability : Smaller size could enhance membrane permeability compared to larger peptides, though Pro-rich sequences may limit absorption due to rigidity.
Biological Activity
L-Prolyl-L-methionyl-L-asparaginyl-L-proline is a tetrapeptide composed of four amino acids: proline, methionine, asparagine, and proline. This compound has garnered attention in various fields of biological research due to its potential therapeutic effects and its role in cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, physiological roles, and potential applications in medicine.
1. Structure and Composition
The structure of this compound can be represented as follows:
- Proline (Pro) : Known for its role in collagen synthesis and cellular signaling.
- Methionine (Met) : An essential amino acid that plays a critical role in metabolism and as a precursor for other amino acids.
- Asparagine (Asn) : Important for protein synthesis and cellular signaling.
2.1. Role in Protein Stability
Research indicates that prolyl hydroxylation, a modification involving proline residues, is crucial for regulating protein stability and degradation processes. This modification can enhance the stability of proteins involved in various cellular functions, including those related to the cardiovascular system and muscle integrity . The presence of proline in the tetrapeptide may contribute similarly to the stabilization of its structural conformation.
2.2. Antioxidant Properties
This compound exhibits antioxidant activity, which is significant in protecting cells from oxidative stress. The compound has been shown to scavenge reactive oxygen species (ROS), thereby reducing cellular damage during stress conditions . This property is particularly relevant in therapeutic contexts where oxidative stress is a contributing factor to disease progression.
The mechanisms through which this compound exerts its biological effects include:
- Signal Transduction : The tetrapeptide may influence signaling pathways that regulate cell growth and apoptosis.
- Protein Interaction : It can affect protein–protein interactions, potentially modulating various cellular processes .
- Osmoprotective Effects : Similar to L-proline, this compound may act as an osmolyte, helping cells adapt to osmotic stress by stabilizing protein structures .
4.1. In Vitro Studies
In vitro studies have demonstrated that peptides containing proline can enhance the stability of other compounds such as anthocyanins, improving their bioavailability and antioxidant capacity . This suggests potential applications in food science and nutrition.
4.2. Clinical Implications
The therapeutic implications of this compound are being explored in various medical fields:
- Cardiovascular Health : Given its role in stabilizing proteins associated with heart function, it may have applications in treating heart diseases.
- Muscle Repair : Its involvement in collagen synthesis positions it as a candidate for therapies aimed at muscle and connective tissue repair .
5. Comparative Analysis with Other Peptides
To better understand the biological activity of this compound, a comparative analysis with other similar peptides can be beneficial:
| Peptide Name | Key Functions | Biological Activity |
|---|---|---|
| L-Proline | Protein stabilization, antioxidant | High |
| L-Methionine | Methyl donor, antioxidant | Moderate |
| L-Asparagine | Protein synthesis | Moderate |
| This compound | Stabilization, antioxidant effects | High |
6. Conclusion
This compound presents significant biological activity characterized by its roles in protein stability, antioxidant defense, and potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms of action and explore its utility in clinical settings.
Further studies focusing on clinical trials will be necessary to establish definitive therapeutic protocols involving this compound. As research continues to evolve, it holds promise for various applications across health sciences.
Q & A
Q. What are the optimal solid-phase peptide synthesis (SPPS) protocols for synthesizing L-Prolyl-L-methionyl-L-asparaginyl-L-proline with high purity?
The synthesis typically employs Fmoc-SPPS using a Wang resin. Critical steps include:
- Coupling : Activate Fmoc-amino acids (e.g., Fmoc-Pro-OH) with HBTU/DIPEA in DMF (3:2 ratio) for 1 hour.
- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
- Cleavage : Use TFA/TIS/water (95:2.5:2.5) for 2–3 hours. Methionine oxidation is minimized by adding 1% EDT to the cleavage cocktail. Post-synthesis, purity is verified via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and mass spectrometry (ESI-MS) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS provides exact molecular weight (theoretical: ~500.6 g/mol).
- NMR Spectroscopy : 1H/13C NMR in D2O or DMSO-d6 identifies backbone connectivity. Proline’s cyclic structure shows distinct δCH2 signals at 3.3–3.7 ppm.
- Amino Acid Analysis (AAA) : Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC quantifies residue ratios .
Q. What chromatographic methods are effective for purifying this tetrapeptide?
Reverse-phase HPLC with a C8/C18 column (5 µm, 4.6 × 250 mm) and gradient elution (5%→40% acetonitrile in 0.1% TFA over 30 minutes) achieves >95% purity. Collect peaks at ~12–15 minutes (UV detection at 220 nm) .
Advanced Research Questions
Q. How does the proline-rich sequence influence the conformational dynamics of this peptide in aqueous vs. membrane-mimetic environments?
Proline’s rigid pyrrolidine ring restricts backbone flexibility, favoring polyproline II helices in aqueous buffers. Circular dichroism (CD) spectroscopy (190–250 nm) reveals:
- Aqueous : Negative peak at 205 nm (PPII helix).
- Membrane-mimetic (e.g., SDS micelles) : Shift to 222 nm (α-helix). Molecular dynamics simulations (AMBER force field) further predict solvent-dependent conformational ensembles .
Q. What strategies mitigate methionine oxidation during long-term storage or biological assays?
Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across studies?
Discrepancies often arise from:
- Purity Variability : Enforce ≥95% purity via orthogonal methods (HPLC + MS).
- Assay Conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and cell lines (e.g., HEK293 vs. HeLa).
- Dose-Response Validation : Use EC50/IC50 curves with 8–10 concentration points. Cross-validate with SPR or ITC for binding affinity .
Q. What computational tools predict interactions between this peptide and proline-specific enzymes (e.g., prolyl oligopeptidase)?
- Docking (AutoDock Vina) : Model peptide-enzyme binding using PDB structures (e.g., 3DDU).
- MD Simulations (GROMACS) : Assess stability of enzyme-peptide complexes over 100 ns.
- Free Energy Calculations (MM-PBSA) : Quantify binding energy contributions (ΔG ~ −8 kcal/mol indicates strong binding) .
Methodological Best Practices
Q. Table 1: Key Analytical Parameters for this compound
| Technique | Conditions | Key Output |
|---|---|---|
| HPLC | C18 column, 0.1% TFA, 1 mL/min | Retention time: 12–15 min |
| ESI-MS | Positive mode, m/z 500–600 | [M+H]+: 501.2 |
| CD Spectroscopy | 20 µM in PBS, 25°C | Minima at 205 nm (PPII) |
Q. Table 2: Troubleshooting Common Synthesis Issues
| Issue | Solution |
|---|---|
| Low coupling efficiency | Optimize activation (switch to HATU) or extend coupling time to 2 hours |
| Methionine oxidation | Add 1% EDT during cleavage and store under inert gas |
| Aggregation during purification | Use 0.1% TFA + 10% acetonitrile in mobile phase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
